molecular formula C30H23N3O8 B11546950 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate

Cat. No.: B11546950
M. Wt: 553.5 g/mol
InChI Key: VXMOAAJPWVCGDC-UHZIXXCBSA-N
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Description

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a benzodioxole moiety, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate typically involves multiple steps, including the formation of the furan ring, the introduction of the benzodioxole moiety, and the coupling of the phenylcarbonyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . Additionally, the phenylcarbonyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate is unique due to its combination of a furan ring, benzodioxole moiety, and phenylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H23N3O8

Molecular Weight

553.5 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C30H23N3O8/c1-37-26-16-20(10-12-24(26)41-30(36)25-8-5-13-38-25)17-31-33-29(35)22(32-28(34)21-6-3-2-4-7-21)14-19-9-11-23-27(15-19)40-18-39-23/h2-17H,18H2,1H3,(H,32,34)(H,33,35)/b22-14+,31-17+

InChI Key

VXMOAAJPWVCGDC-UHZIXXCBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CO5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

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